molecular formula C18H21NO2 B3276859 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol CAS No. 648901-34-2

1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B3276859
CAS No.: 648901-34-2
M. Wt: 283.4 g/mol
InChI Key: PZOZADPMRUXIJH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a hydroxyl group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized with a suitable reagent to form the pyrrolidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol can be compared with other similar compounds such as:

    Pyrrolidine: A simpler structure without the benzyl and methoxyphenyl groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-10-6-5-9-16(17)18(20)11-12-19(14-18)13-15-7-3-2-4-8-15/h2-10,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZADPMRUXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20800726
Record name 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20800726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648901-34-2
Record name 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20800726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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